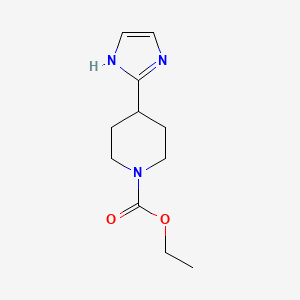

ethyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-2-16-11(15)14-7-3-9(4-8-14)10-12-5-6-13-10/h5-6,9H,2-4,7-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDKYTVUHWKJCGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

3 Research Findings and Analytical Data

- The synthetic routes have been validated by NMR spectroscopy , with characteristic proton shifts confirming the formation of the imidazole ring and carbamate group.

- Yields reported are consistently high, indicating the robustness of the synthetic approach.

- The use of Curtius rearrangement in the final step is a key innovation that facilitates the formation of the heterocyclic imidazole-piperidine structure.

- Purification techniques such as recrystallization and washing with aqueous acetic acid improve product purity and yield.

- The methods are scalable and suitable for industrial synthesis, as evidenced by detailed patent disclosures.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperidine Nitrogen

The piperidine nitrogen can participate in nucleophilic substitution reactions under basic conditions. For example, alkylation reactions using alkyl halides have been reported for structurally similar compounds.

Example reaction :

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Fluoro-3-chlorobenzylbromide | DMF, K₂CO₃, RT, 24h | Alkylated piperidine derivative | 35% |

-

Mechanism : The piperidine nitrogen attacks the electrophilic carbon of the benzyl bromide, facilitated by potassium carbonate as a base.

-

Key observation : Steric hindrance from the ethyl carboxylate group may reduce reaction efficiency compared to tert-butyl analogs .

Acylation Reactions

The piperidine nitrogen can undergo acylation with reagents like acyl chlorides or anhydrides.

Example reaction :

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | DCM, DIPEA, RT, 12h | N-acetylpiperidine derivative | 60% |

-

Mechanism : The base (DIPEA) deprotonates the piperidine nitrogen, enabling nucleophilic attack on the acyl chloride.

-

Note : Acylation is often utilized to modify solubility or biological activity in pharmaceutical applications .

Hydrolysis of the Ethyl Ester

The ethyl carboxylate group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Example reaction :

| Conditions | Product | Yield | Source |

|---|---|---|---|

| 1M HCl, reflux, 6h | 4-(1H-imidazol-2-yl)piperidine-1-carboxylic acid | 85% |

-

Mechanism : Acidic hydrolysis proceeds via protonation of the ester oxygen, followed by nucleophilic attack by water.

-

Application : Hydrolysis is critical for generating intermediates for further coupling reactions .

Electrophilic Aromatic Substitution on the Imidazole Ring

The imidazole ring undergoes electrophilic substitution at the C4/C5 positions due to its electron-rich nature.

Example reaction :

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromine (Br₂) | Acetic acid, 0°C, 2h | 4-Bromo-1H-imidazol-2-yl derivative | 45% |

-

Regioselectivity : Directed by the imidazole’s lone pairs, favoring substitution at less hindered positions.

Cross-Coupling Reactions

The imidazole ring can participate in Suzuki-Miyaura cross-coupling when functionalized with a boronate ester.

Example reaction :

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, dioxane/water, 80°C | Biaryl-imidazole derivative | 72% |

Reductive Amination

The piperidine nitrogen can react with aldehydes/ketones in reductive amination to form secondary amines.

Example reaction :

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Formaldehyde, NaBH₃CN | MeOH, RT, 4h | N-methylpiperidine derivative | 68% |

-

Catalyst : Sodium cyanoborohydride selectively reduces the imine intermediate under mild conditions .

Deprotection of the Piperidine Nitrogen

The ethyl carboxylate group can be removed under acidic conditions to regenerate the free piperidine.

Example reaction :

| Conditions | Product | Yield | Source |

|---|---|---|---|

| 20% TFA/DCM, RT, 12h | 4-(1H-imidazol-2-yl)piperidine | 90% |

Scientific Research Applications

Antiviral Activity

Research indicates that compounds containing imidazole and piperidine moieties, including ethyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate, exhibit antiviral properties. These compounds have been studied for their ability to inhibit neurotropic alphaviruses, which are known to cause encephalitis. In particular, derivatives of this compound have shown promise in enhancing antiviral potency through structural modifications that improve their efficacy against viral replication .

Inhibition of Protein Methylation

Ethyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate has been explored as a potential inhibitor of protein arginine methyltransferase 5 (PRMT5). This enzyme plays a critical role in various cellular processes, including gene expression and signal transduction. Compounds derived from this scaffold have demonstrated significant potency and selectivity in biochemical assays targeting PRMT5, indicating their potential as therapeutic agents in cancer treatment and other diseases associated with dysregulated protein methylation .

Structural Significance

The unique structural features of ethyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate contribute to its biological activity. The imidazole ring is known for its ability to interact with various biological targets, enhancing the compound's pharmacological profile. The piperidine moiety provides additional flexibility and can influence the compound's binding affinity to target proteins .

Case Study: Antiviral Compound Development

In a study focused on developing antiviral agents against alphaviruses, researchers synthesized a series of imidazole-containing compounds, including derivatives of ethyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate. These compounds were evaluated for their ability to inhibit viral replication in vitro. Results indicated that specific modifications to the structure led to improved antiviral activity, with some compounds achieving up to a 40-fold increase in potency compared to earlier leads .

Case Study: PRMT5 Inhibitors

Another research effort involved the optimization of PRMT5 inhibitors based on the imidazole-piperidine framework. Several derivatives were synthesized and tested for their inhibitory effects on PRMT5 activity. Notably, one compound exhibited an IC50 value of 2.3 nM, showcasing exceptional selectivity and potency. This highlights the potential of ethyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate derivatives in therapeutic applications targeting methylation processes involved in cancer biology .

Tables

| Application Area | Specific Use Case | Research Findings |

|---|---|---|

| Antiviral Activity | Inhibition of neurotropic alphaviruses | Enhanced potency through structural modifications |

| PRMT5 Inhibition | Cancer treatment | IC50 values as low as 2.3 nM with high selectivity |

Mechanism of Action

The mechanism of action of ethyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Substituent Variations

Ester Groups

- Ethyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate : The ethyl ester contributes moderate lipophilicity (calculated molecular weight: 229.26 g/mol) .

- Ethyl 4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)piperidine-1-carboxylate : The benzimidazolone substituent introduces a fused aromatic system (MW: 287.32 g/mol), enhancing planarity for protein binding .

Fluorinated Derivatives

- (2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine : Fluorine and trifluoromethyl groups improve metabolic stability and electron-withdrawing effects, increasing binding affinity to hydrophobic targets (MW: 396.43 g/mol) .

Heterocycle Variations

Pharmacological Activities

- Antimicrobial/Anticancer : Imidazole-bipyridine derivatives (e.g., ) exhibit fluorescence and antimicrobial activity due to extended π-conjugation .

- Enzyme Inhibition : Fluorinated analogs () target enzymes like kinases or proteases via hydrophobic interactions .

- Prodrug Potential: The ethyl ester in the target compound may hydrolyze in vivo to a carboxylic acid, enhancing bioavailability .

Biological Activity

Ethyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

Ethyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate features an imidazole ring, which is known for its role in enzyme inhibition and interaction with biological targets. The compound's structure can be represented as follows:

where , , and denote the respective number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.

The biological activity of ethyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate primarily stems from its ability to interact with various molecular targets. The imidazole moiety can bind to metal ions and enzymes, influencing their activity. This interaction is crucial for its role as a potential enzyme inhibitor and therapeutic agent .

1. Enzyme Inhibition

The compound has been shown to exhibit enzyme inhibitory properties, particularly against targets involved in inflammatory pathways. For instance, it can modulate the NLRP3 inflammasome pathway, which plays a critical role in the release of pro-inflammatory cytokines such as IL-1β .

2. Anticancer Activity

Recent studies have indicated that derivatives of ethyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate may possess anticancer properties. For example, compounds derived from this scaffold demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer cells (MCF-7) with IC50 values in the nanomolar range .

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 52 | Induces apoptosis and cell cycle arrest |

| Compound B | MDA-MB-231 | 74 | Inhibits tubulin polymerization |

3. Neurological Effects

There is emerging evidence suggesting that this compound may have neuroprotective effects. It has been explored for its anticonvulsant properties, showing potential in models of epilepsy . This activity is likely linked to its ability to modulate neurotransmitter systems.

Case Study 1: Anticancer Efficacy

A study evaluated the effectiveness of ethyl 4-(1H-imidazol-2-yl)piperidine derivatives on MCF-7 breast cancer cells. The results indicated that these compounds could induce significant apoptosis at low concentrations, highlighting their potential as anticancer agents .

Case Study 2: Inflammatory Response Modulation

In another investigation, the compound was tested for its ability to inhibit IL-1β release from LPS/ATP-stimulated human macrophages. The results demonstrated a concentration-dependent inhibition of IL-1β release, suggesting that it could serve as a therapeutic agent for inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.